![molecular formula C20H18F3NO4S B299642 N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide, commonly known as TAK-438, is a potent and selective proton pump inhibitor (PPI) that has been developed for the treatment of acid-related disorders. This compound has been shown to exhibit superior efficacy and safety compared to other PPIs, making it a promising candidate for the treatment of acid-related diseases.
Mecanismo De Acción
TAK-438 works by irreversibly binding to the proton pump in the parietal cells of the stomach, thereby inhibiting the secretion of gastric acid. This mechanism of action is similar to other N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamides, but TAK-438 has been shown to have a longer duration of action and greater potency.
Biochemical and Physiological Effects:
TAK-438 has been shown to have a number of biochemical and physiological effects in addition to its inhibition of gastric acid secretion. These include anti-inflammatory and antioxidant properties, as well as modulation of the gut microbiome. These effects may contribute to the superior efficacy and safety of TAK-438 compared to other N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-438 has several advantages for use in laboratory experiments, including its high potency and selectivity for the proton pump, as well as its long duration of action. However, its irreversible binding to the proton pump may make it difficult to study the effects of short-term inhibition of gastric acid secretion.
Direcciones Futuras
There are several potential future directions for research on TAK-438. These include further studies on its anti-inflammatory and antioxidant properties, as well as its effects on the gut microbiome. Additionally, TAK-438 may have potential applications in the treatment of other conditions such as non-alcoholic fatty liver disease and inflammatory bowel disease. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis of TAK-438 involves several steps, starting with the reaction of 2-ethoxy-5-(trifluoromethyl)aniline with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonium carbonate to give the final product, TAK-438.
Aplicaciones Científicas De Investigación
TAK-438 has been extensively studied for its efficacy and safety in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. Numerous clinical trials have demonstrated that TAK-438 is more effective than other N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamides in reducing gastric acid secretion and providing symptom relief.
Propiedades
Fórmula molecular |
C20H18F3NO4S |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H18F3NO4S/c1-3-28-18-9-8-13(20(21,22)23)12-16(18)24-29(25,26)19-11-10-17(27-2)14-6-4-5-7-15(14)19/h4-12,24H,3H2,1-2H3 |
Clave InChI |
YEQSNFUVPVIRBC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



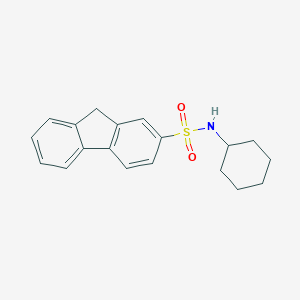
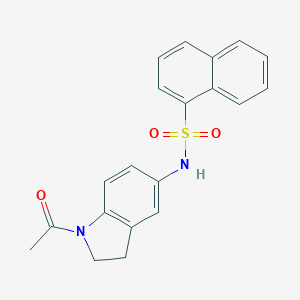
![N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide](/img/structure/B299564.png)
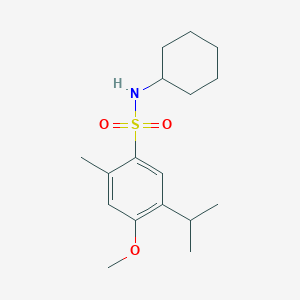
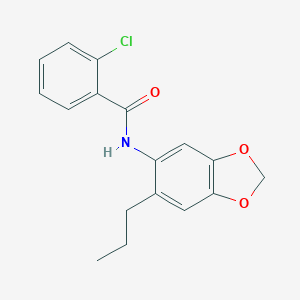
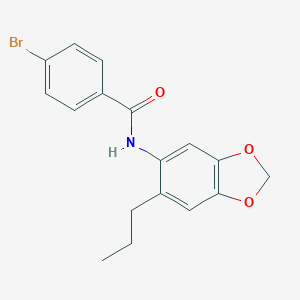
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)
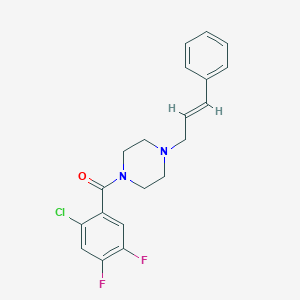
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)
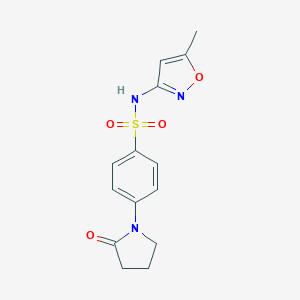
![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)